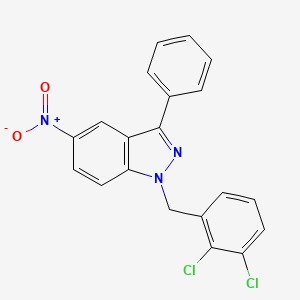
1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a dichlorobenzyl group, a nitro group, and a phenyl group attached to the indazole core.
Preparation Methods
The synthesis of 1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of chlorine atoms to the benzyl group.
Coupling Reaction: The coupling of the dichlorobenzyl group with the indazole core.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The dichlorobenzyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2,3-dichlorobenzyl)-5-nitro-3-phenyl-1H-indazole can be compared with other similar compounds such as:
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
2,3-Dichlorobenzyl bromide: Used in organic synthesis as a reagent.
5-nitro-2-furyl derivatives: Studied for their antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13Cl2N3O2 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-5-nitro-3-phenylindazole |
InChI |
InChI=1S/C20H13Cl2N3O2/c21-17-8-4-7-14(19(17)22)12-24-18-10-9-15(25(26)27)11-16(18)20(23-24)13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
LTCVYNACVZWVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
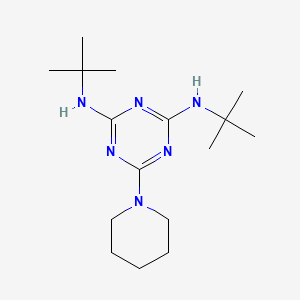
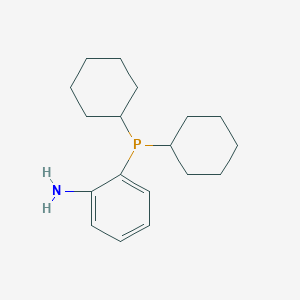
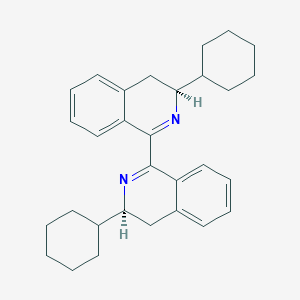

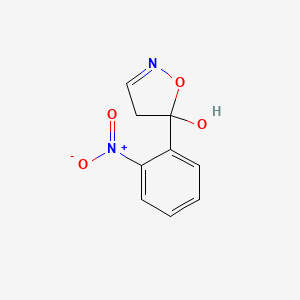
![6-Azaspiro[2.5]octan-8-one](/img/structure/B14918776.png)
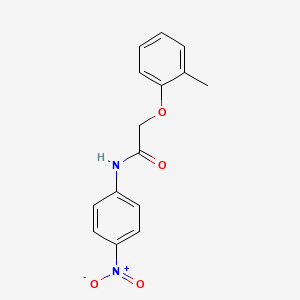
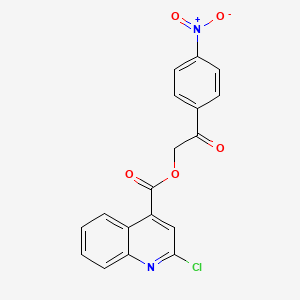
![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B14918795.png)
![2-[2-(4-Nitrobenzoyl)hydrazono]acetic acid](/img/structure/B14918800.png)
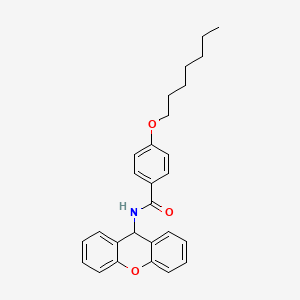
![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14918820.png)
![ethyl N-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B14918827.png)
